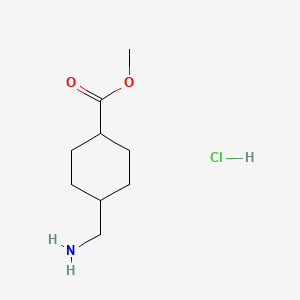

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

Übersicht

Beschreibung

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its applications in pharmaceutical and chemical research. This compound is often used as an intermediate in the synthesis of various chemical products .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withplasminogen , a protein involved in the breakdown of blood clots .

Mode of Action

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, a process that prevents the growth of blood clots . This suggests that the compound may bind to plasminogen or related proteins, preventing them from breaking down fibrin, the main protein component of blood clots .

Biochemical Pathways

Given its antifibrinolytic activity, it likely impacts thefibrinolysis pathway . By inhibiting plasmin-induced fibrinolysis, it could potentially lead to the stabilization of blood clots and prevent excessive bleeding .

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound at the molecular and cellular level is likely the stabilization of blood clots . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, leading to more stable blood clots . This could potentially be beneficial in conditions where excessive bleeding is a concern .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It is recommended to store the compound under an inert atmosphere and at room temperature . Additionally, as a moisture-sensitive compound , it should be kept away from moisture to maintain its stability and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride typically involves the esterification of trans-4-aminocyclohexanecarboxylic acid. The process begins with the suspension of trans-4-aminocyclohexanecarboxylic acid in methanol (MeOH) and cooling the mixture to -10°C. Thionyl chloride (SOCl2) is then added dropwise, and the mixture is stirred for 15 minutes. The reaction mixture is warmed to ambient temperature for 15 minutes, followed by heating at reflux for 1 hour. After cooling, the mixture is concentrated to afford this compound with a yield of 96.1% .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where the amino group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate hydrochloride is explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

- Neuroprotective Effects: Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

- Analgesic Properties: Preliminary studies suggest that the compound could have analgesic effects, possibly acting on the central nervous system pathways involved in pain perception .

Agricultural Chemistry

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals.

- Pesticide Development: Its chemical structure suggests potential activity against pests and pathogens, leading to exploration as a basis for new pesticide formulations .

- Plant Growth Regulators: There is ongoing research into its effects on plant growth and development, which could lead to applications in enhancing crop yields .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

- Polymer Synthesis: The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties, which are useful in various industrial applications .

- Coatings and Adhesives: Its chemical reactivity allows it to be incorporated into coatings and adhesives that require specific adhesion properties under varying environmental conditions .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Neuroprotective Potential of Aminocyclohexanecarboxylates | Medicinal Chemistry | Demonstrated significant neuroprotective effects in vitro and in vivo models. |

| Efficacy of this compound as an Insecticide | Agricultural Chemistry | Showed effective pest control with minimal environmental impact compared to traditional pesticides. |

| Development of High-performance Polymers from Aminocyclohexanecarboxylic Acid Derivatives | Material Science | Achieved enhanced mechanical properties and thermal stability in synthesized polymers. |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tranexamic Acid: Another antifibrinolytic agent with similar properties and applications.

Aminocaproic Acid: Used in similar medical applications for its antifibrinolytic properties.

Uniqueness

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is unique due to its specific molecular structure, which allows for targeted inhibition of plasmin-induced fibrinolysis. Its high purity and stability under inert gas storage conditions make it a preferred choice in various research and industrial applications .

Biologische Aktivität

Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride is a derivative of tranexamic acid, recognized for its antifibrinolytic properties. This compound has garnered attention in both pharmacological and biochemical research due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₉H₁₇NO₂·HCl

- Molecular Weight : 207.70 g/mol

- Purity : ≥98% (by HPLC)

- Physical State : Solid

- CAS Number : 29275-88-5

This compound functions primarily as an antifibrinolytic agent , which means it inhibits the breakdown of fibrin in blood clots. This action is crucial in conditions where excessive bleeding occurs.

Target of Action

The compound interacts with plasminogen , a protein that plays a significant role in fibrinolysis, leading to the stabilization of blood clots .

Mode of Action

By blocking the lysine binding sites on plasminogen, it prevents the conversion into plasmin, thereby inhibiting the fibrinolytic process .

Pharmacokinetics

The compound is known to be soluble in water , which facilitates its absorption and bioavailability when administered. Its pharmacokinetic profile suggests that it can be effectively utilized in various therapeutic settings where clot stabilization is required .

Antifibrinolytic Effects

Research indicates that this compound exhibits significant antifibrinolytic activity, similar to tranexamic acid. This activity has been documented in various studies assessing its efficacy in reducing bleeding during surgical procedures and trauma care .

Applications in Research and Medicine

-

Surgical Applications :

- Used to minimize blood loss during surgeries.

- Effective in treating conditions such as menorrhagia and dental bleeding.

-

Pharmacological Studies :

- Investigated for its role in enzyme inhibition and protein binding studies.

- Explored as a potential prodrug for tranexamic acid, enhancing its therapeutic utility .

- Case Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Applications |

|---|---|---|

| This compound | Antifibrinolytic agent | Surgical bleeding control, dermatological applications |

| Tranexamic Acid | Antifibrinolytic agent | Similar to above; widely used clinically |

| Aminocaproic Acid | Antifibrinolytic agent | Used in similar medical applications |

Eigenschaften

IUPAC Name |

methyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSRTWFJCGJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.